molecular formula C12H23CuO2+ B101262 Copper dilaurate CAS No. 19179-44-3

Copper dilaurate

Cat. No. B101262
CAS RN: 19179-44-3
M. Wt: 462.2 g/mol
InChI Key: JDPSPYBMORZJOD-UHFFFAOYSA-L
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Patent
US05443698

Procedure details

To A reaction flask was charged 24.0 g (0.120 mole) of lauric acid, 60.0 g methanol and 0.40 g of tetraethylammonium chloride hydrate. Copper foil was used as the anode and a graphite rod as the cathode. The reaction mixture was heated to 50° C. and a direct current was passed between the two electrodes. A bluish solid precipitated out which was removed from the electrode surface periodically. After passing 7,803 coulombs of electricity, 3.1 g (0.049 mole) of copper was consumed. The solid was filtered and dried to give a blue solid containing 13.50% copper.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[Cu:15]>O.[Cl-].C([N+](CC)(CC)CC)C.CO>[C:1]([O-:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[Cu+2:15].[C:1]([O-:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Name
Quantity
0.4 g
Type
catalyst
Smiles
O.[Cl-].C(C)[N+](CC)(CC)CC
Name
Quantity
60 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]
Step Three
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3.1 g
Type
reactant
Smiles
[Cu]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A bluish solid precipitated out which
CUSTOM
Type
CUSTOM
Details
was removed from the electrode surface periodically
CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a blue solid

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)(=O)[O-].[Cu+2].C(CCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.